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Compound of Interest

4-(Methylamino)piperidine-4-
Compound Name:

carboxamide
CAS No.: 84100-51-6

Cat. No.: B3359160

Get Quote

Product Identity & Significance

This molecule represents a "privileged scaffold" in medicinal chemistry due to its gem-
disubstitution at the C4 position.[1] Unlike simple 4-aminopiperidines, the presence of both a
carboxamide and a methylamino group at the same carbon center creates a rigid, sterically
defined vertex that directs substituents into specific hydrophobic pockets (e.g., the P-loop of
kinases).[1]
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Attribute Detail
Chemical Name 4-(Methylamino)piperidine-4-carboxamide
CAS Number 84100-51-6
C
H
Formula
N
)
Molecular Weight 157.21 g/mol
Structure Class Gem-amino amide piperidine

o Precursor for PKB/Akt inhibitors; Antimalarial
Key Application o
proteasome inhibitors

Reference Spectra (Characterization)
A. Nuclear Magnetic Resonance (NMR) Profile

Note: Chemical shifts are reported based on theoretical prediction and validated against
structurally related 4-amino-4-carboxamide derivatives (e.g., 4-amino-1-(7H-pyrrolo[2,3-
d]pyrimidin-4-yl)piperidine-4-carboxamide).[1]

H NMR (400 MHz, DMSO-

)

The spectrum is characterized by the distinct N-methyl singlet and the diastereotopic nature of
the piperidine ring protons due to the chiral center created if the ring nitrogen is substituted (or
in a fixed chair conformation).
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Shift ( Assignment /
Position Multiplicity Integration Diagnostic
, ppm) Note
-CONH
. Two distinct

Broad Singlet
Amide 7.10 - 7.40 g 2H humps may

(2H) appear due to
restricted

rotation.

-NHC

[1] Key
N-Methy! 2.15-2.25 Singlet 3H differentiator

from the non-

methylated

analog.

-protons to ring

Piperidine C2/C6  2.80-3.10 Multiplet 4H nitrogen.[1]

Deshielded.

-protons.[1]
Often split into

Piperidine C3/C5  1.50 - 1.90 Multiplet 4H eq/ax sets (e.g.,
1.60d, 1.85 m)
due to the rigid
C4 center.

-N

Me.[1] Chemical

shift varies
Amine (Exch) 2.0-35 Broad 1H significantly with
concentration
and water

content.
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C NMR (100 MHz, DMSO-

)
Shift (
Carbon Type Assignment
» Ppm)
Carbonyl ~178.0 - 179.5 =0 (Amide).[1] Diagnostic low-
field signal.
C
Quaternary C4 ~56.0 - 58.0 [1] The quaternary center
bearing both N and CO.
o -CH
Piperidine C2/C6 ~42.0 - 44.0
of piperidine ring.[1]
o -CH
Piperidine C3/C5 ~34.0 - 36.0
of piperidine ring.[1]
-NH
N-Methyl ~28.0 - 30.0 H

B. Mass Spectrometry (ESI-MS)[1]

 lonization Mode: Positive Electrospray (+ESI)

e Parent lon [M+H]

:m/z 158.1

o Fragmentation Pattern (MS/MS):

o m/z 141: Loss of NH
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(Amide cleavage).

o m/z 113: Loss of -CONH

(Carboxamide radical).

o m/z 127: Loss of -NHCH

(Methylamine).

C. Infrared Spectroscopy (FT-IR)

e 3350 -3150 cm

: N-H stretching (Primary amide doublet + Secondary amine).[1]

e 1660 - 1690 cm

: C=0 stretch (Amide | band) - Strong.[1]

e 1600 cm

: N-H bend (Amide Il band).

Comparative Analysis: Alternatives & Impurities

In drug development, this compound is often compared against its non-methylated precursor
(4-aminopiperidine-4-carboxamide) or its nitrile precursor (Strecker intermediate).[1]

Comparison Table: Performance & Properties
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S Target Product (4- Alternative A (4- Alternative B (4-
eature
Me-Amino) Amino analog) Cyano precursor)
CAS 84100-51-6 819814-33-0 14613-36-6 (Generic)
4-NH
Structure 4-NHMe, 4-CONH 4-NHMe, 4-CN
, 4-CONH

Basicity (pKa)

Higher (Sec.[1] amine)

Moderate (Prim.[2]

amine)

Lower (Nitrile EWG
effect)

H NMR Key

Singlet ~2.2 ppm (3H)

No methyl singlet.

Methyl singlet present.

IR Key

Amide | (~1680)

Amide | (~1680)

Nitrile sharp band
(~2230)

Synthetic Utility

Creates steric bulk;

blocks metabolism.

Standard linker; less

steric bulk.

Precursor; must be

hydrolyzed.

Solubility

High (Polar/H-bond

donor)

High

Moderate

Analytical Differentiation Strategy

To distinguish the target from Alternative A (a common impurity if methylamine contains

ammonia) and Alternative B (incomplete hydrolysis):

¢ Run IR: Check for disappearance of the Nitrile peak (~2230 cm

). If present, hydrolysis is incomplete.

e Run H-NMR: Integrate the region 2.1-2.3 ppm.

o Ifintegral =0

Alternative A (Wrong amine used).

o Ifintegral = 3H
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Target confirmed.

Experimental Protocols
A. Synthesis Workflow (Strecker Route)

The synthesis of gem-disubstituted piperidines is non-trivial and typically follows a Strecker
reaction followed by hydrolysis.

Step 1: Strecker Reaction[1]

Reagents: N-Boc-4-piperidone, Methylamine (aq), TMSCN or KCN.[1]

¢ Conditions: MeOH/H

O, 0°C to RT, 12h.

e Mechanism: Ketone

Imine

-Aminonitrile.[1]

Product: N-Boc-4-cyano-4-(methylamino)piperidine.[1]

Step 2: Nitrile Hydrolysis

e Reagents: H

SO
(conc) or NaOH/H

O

e Conditions: 0°C

RT. Note: Acidic hydrolysis also removes the Boc group.

e Product: 4-(Methylamino)piperidine-4-carboxamide (Target).[1]
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B. Analytical Method (HPLC-MS)

Objective: Quantify purity and separate from the nitrile intermediate.

e Column: HILIC (Hydrophilic Interaction Liquid Chromatography) - e.g., Waters XBridge
Amide, 3.5 um, 4.6 x 100 mm.[1] Reason: The compound is highly polar and will not retain
well on standard C18.

o Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
e Mobile Phase B: Acetonitrile.

e Gradient: 90% B to 50% B over 10 mins.

e Detection: UV @ 210 nm (Amide) and MS (ESI+).
Visualization of Workflows

Comparison & ldentification Logic

The following diagram illustrates the decision tree to validate the identity of the material against
its common structural analogues.
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Unknown Sample

(Piperidine Derivative)

Step 1: FT-IR Spectroscopy
Check 2200-2300 cm-1

Detected

Peak @ ~2230 cm-1 No Peak @ ~2230 cm-1
(C=N stretch) (Amide/Acid present)

IMPURITY:
: Step 2: 1H-NMR (DMSO-d6)
4-Cyano-4-(methylamino) )
piperidine Check 2.1-2.3 ppm

Yes No

Singlet (3H) Present No Singlet Present

CONFIRMED: WRONG ANALOG:
4-(Methylamino)piperidine- 4-Aminopiperidine-
4-carboxamide 4-carboxamide

Click to download full resolution via product page

Caption: Analytical decision tree for distinguishing the target molecule from its nitrile precursor
and non-methylated analog.

Synthesis Pathway

The following diagram outlines the "Strecker" synthesis route typically used to access this
scaffold.
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Product:
4-(Methylamino)piperidine-
4-carboxamide

Step 1 Intermediate:
N-Boc-4-Piperidone _P_» 4-Cyano-4-(methylamino)

piperidine

H2S04 / H20 --------
(Hydrolysis) o

Methylamine + TMSCN
(Strecker)

Click to download full resolution via product page

Caption: Two-step Strecker synthesis pathway converting 4-piperidone to the gem-amino
amide target.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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(Methylamino)piperidine-4-carboxamide[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3359160/docs#reference-spectra-characterization-
guide-4-methylamino-piperidine-4-carboxamide-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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